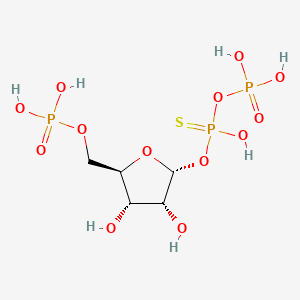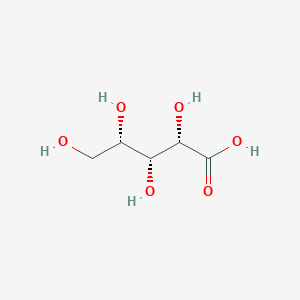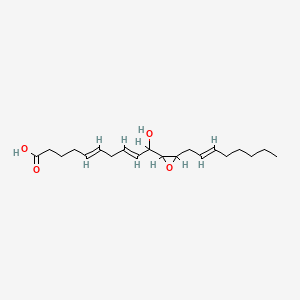
Tyrosine cation radical
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tyrosinyl radical cation is an alpha-amino-acid radical cation. It derives from a tyrosine. It is a conjugate acid of a tyrosinyl radical.
Wissenschaftliche Forschungsanwendungen
1. Role in Enzymatic Reactions
The tyrosine cation radical is implicated in the catalytic cycles of various enzymes. For instance, it is a crucial cofactor in the water-oxidizing enzyme, photosystem II (PSII), and in cytochrome c oxidase, where it forms a radical during the catalytic oxygen-oxygen bond-cleavage process (Hoganson & Tommos, 2004).
2. Involvement in Cytochrome P450cam Reactions
Studies reveal that tyrosine radicals are formed in the reaction of cytochrome P450cam with peroxy acids. This finding challenges the assumption of porphyrin-π-cation radical formation in the natural reaction cycle, indicating a more complex role for tyrosine radicals (Schünemann et al., 2004).
3. Tyrosine Radical Dynamics in Flavoenzymes
Research on the flavoenzyme TrmFO demonstrates the formation of a protonated tyrosine cation radical, TyrOH•+, which decays through charge recombination. This study provides insights into the role of tyrosine in redox chains involving tyrosyl intermediates (Nag et al., 2017).
4. Observation in Myoglobin Oxidase Model
Direct observation of a tyrosyl radical in a functional oxidase model in myoglobin during reactions with H2O2 and O2 supports the proposed enzymatic mechanism involving tyrosyl radicals (Yu et al., 2014).
5. Gas-phase Stability in Amino Acid Derivatives
Stable radical cations of dimeric amino acid derivatives of tyrosine have been observed, providing insights into the stabilization mechanisms involving hydrogen bonding between amino acid derivatives (Ke et al., 2006).
6. Use in Studying Ribonucleotide Reductase
Tyrosyl radicals are used to study the mechanism of ribonucleotide reductase, a key enzyme in DNA synthesis. Fluorotyrosines have been incorporated into this enzyme to understand the formation and reactivity of tyrosyl radicals (Minnihan et al., 2011).
7. Structural Analysis in Peptide Cation Radicals
UV/Vis photodissociation action spectroscopy has been applied to tyrosine peptide cation radicals, aiding in understanding oxidative intramolecular electron transfer in these systems (Viglino et al., 2016).
Eigenschaften
Molekularformel |
C9H11NO3+ |
|---|---|
Molekulargewicht |
181.19 g/mol |
InChI |
InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/q+1 |
InChI-Schlüssel |
MULVJZGDDYHMNG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)[OH+] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2R)-4-[(2Z)-2-(6-Chloro-3-oxo-2-benzofuran-1-ylidene)ethoxy]-2-(3-methylbutanoyloxy)-4-oxobutyl]-trimethylazanium;bromide](/img/structure/B1240033.png)

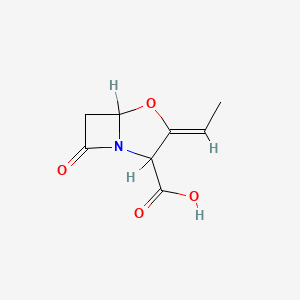
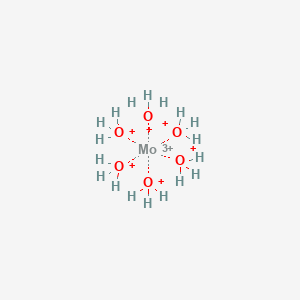
![ethyl 4-{5-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]furan-2-yl}benzoate](/img/structure/B1240040.png)
